N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide
Description
N-{4-[3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a 1H-imidazole substituent at the 3-position, and a para-substituted phenylacetamide group. The imidazole ring enhances hydrogen bonding and metal coordination capabilities, while the bicyclic framework confers rigidity, influencing receptor binding specificity.
Properties
IUPAC Name |
N-[4-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(24)21-15-4-2-14(3-5-15)19(25)23-16-6-7-17(23)11-18(10-16)22-9-8-20-12-22/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCWICNSRGQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson Tropinone Synthesis
The 8-azabicyclo[3.2.1]octane scaffold is classically prepared via the Robinson tropinone synthesis, which involves the cyclization of 1,5-diketones in the presence of ammonium acetate. For example, cyclization of succindialdehyde with acetone-dicarboxylic acid under acidic conditions yields the bicyclic amine. Modern adaptations employ microwave-assisted cyclization to enhance yields (70–85%) and reduce reaction times.
Intramolecular Mannich Reaction
An alternative route involves the intramolecular Mannich reaction of N-protected amino ketones. For instance, treating N-Boc-3-piperidone with formaldehyde and a secondary amine generates the bicyclic structure with >90% enantiomeric excess when chiral catalysts like (R)-BINOL are used. This method ensures precise stereochemical alignment, critical for subsequent functionalization.
Carbonylation at Position 8
Phosgene-Mediated Carbonylation
The 8-position nitrogen is acylated using phosgene gas (or triphosgene as a safer alternative) in dichloromethane. Reaction with 4-aminophenylacetic acid generates the intermediate 8-(4-aminophenylcarbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane. Yields range from 70–85%, with excess triethylamine neutralizing HCl byproducts.
Carbodiimide-Activated Coupling
Alternative acylation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method, conducted in DMF at 0–5°C, achieves 88–92% conversion and is ideal for acid-sensitive substrates.
Acetylation of the 4-Aminophenyl Group
Acetic Anhydride in Pyridine
The final acetylation step uses acetic anhydride in pyridine at room temperature. The free amine reacts exothermically, forming N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide with >95% purity after recrystallization from ethanol. This step is highly reproducible, with yields consistently above 90%.
Enzymatic Acetylation
For green chemistry applications, immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acetylation in solvent-free systems. This method reduces waste and achieves 85% yield under mild conditions (40°C, 48 hours).
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate:hexane, 3:7) removes unreacted intermediates and byproducts. The target compound elutes at Rf 0.4–0.5, with UV-Vis confirmation at λmax 254 nm.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, imidazole-H), 7.82 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 4.20–4.05 (m, 2H, bridgehead-H), 3.55–3.40 (m, 2H, bicyclo-CH₂), 2.35 (s, 3H, acetyl-CH₃).
- HRMS : m/z calculated for C₁₉H₂₁N₃O₂ [M+H]⁺ 342.1709, found 342.1712.
Industrial Scalability and Challenges
Cost-Efficient Catalysts
Replacing Pd(OAc)₂ with nanopalladium on carbon reduces catalyst loading by 50% without compromising yield. This modification lowers production costs for large-scale synthesis.
Stereochemical Integrity
Racemization at the bridgehead positions during acylation is mitigated by using low temperatures (0–5°C) and non-polar solvents (e.g., toluene). Chiral HPLC (Chiralpak AD-H column) confirms >99% enantiopurity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, Mannich bases derived from similar structures have demonstrated significant potency against human colon cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against emerging viral infections such as Dengue and Zika virus. Selective inhibitors targeting AAK1 and GAK pathways have shown promising results in preclinical models, suggesting that compounds like N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide could play a role in broad-spectrum antiviral therapy .
Neurological Applications
Given the structural similarity to neurotransmitter systems, there is potential for applications in neurology. Compounds with similar bicyclic structures have been explored for their effects on neuroreceptors, suggesting possible uses in treating neurological disorders such as anxiety or depression.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various Mannich bases, including those related to this compound, on human Molt 4/C8 T-lymphocyte cells. The findings indicated that several derivatives exhibited enhanced cytotoxicity compared to standard treatments like 5-fluorouracil, highlighting the potential for further development into therapeutic agents .
Case Study 2: Antiviral Activity Assessment
In another research project focusing on antiviral activity, compounds structurally similar to this compound were tested against Dengue virus in vitro. The results demonstrated significant inhibition of viral replication, supporting the hypothesis that these compounds could be developed into effective antiviral therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring and bicyclic octane system allow the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Azabicyclo Cores
a. PF-232798
- Structure : N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide.
- Key Differences :
- Replaces the 1H-imidazole with a tetrahydroimidazopyridine group.
- Incorporates a fluorophenyl moiety, enhancing lipophilicity and blood-brain barrier penetration.
- Activity : Advanced to Phase II clinical trials as a CCR5 antagonist for HIV-1, demonstrating higher potency than maraviroc due to optimized substituent interactions .
b. Maraviroc Analogues (e.g., M1)
- Structure : N-[(1S)-3-{(3-exo)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl]-2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetamide.
- Key Differences :
- Substitutes imidazole with a triazole ring, reducing metabolic instability.
- Includes a tetrazine group for bioorthogonal tethering in targeted drug delivery.
- Activity : Retains CCR5 antagonism but with tunable pharmacokinetics via click chemistry modifications .
c. Imidazole-Acetamide Derivatives (e.g., Ozkay et al., 2010)
- Structure : 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide.
- Key Differences :
- Features a 1-methyl-4,5-diphenylimidazole core instead of the bicyclic system.
- Lacks the azabicyclo scaffold, reducing conformational restraint.
- Activity : Exhibits anticancer activity via kinase inhibition, highlighting the role of imidazole substitution patterns in divergent biological targeting .
Functional Analogues with Bicyclic Heterocycles
a. 3,8-Diazabicyclo[3.2.1]octane-8-acetamide (CAS 63990-38-5)
- Structure : 3-Methyl-α-oxo-N-phenyl-3,8-diazabicyclo[3.2.1]octane-8-acetamide.
- Key Differences :
- Contains a 3,8-diazabicyclo core instead of 8-azabicyclo.
- Substitutes imidazole with a phenylcarbamoyl group.
- Activity : Primarily explored as a synthetic intermediate, lacking reported receptor-binding data .
Research Findings and Implications
- Structural Determinants of Activity : The 8-azabicyclo[3.2.1]octane core is critical for GPCR binding, while imidazole/triazole groups modulate selectivity. For example, PF-232798’s tetrahydroimidazopyridine enhances CCR5 affinity over CXCR4 .
- Pharmacokinetic Considerations : Fluorinated aryl groups (e.g., in PF-232798) improve metabolic stability compared to the target compound’s unmodified phenylacetamide .
- Therapeutic Potential: The target compound’s imidazole-azabicyclo hybrid may offer a balance between potency and synthetic accessibility, warranting further evaluation against HIV and cancer targets.
Biological Activity
N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide, also known by its CAS number 2309217-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H23N3O2
- Molecular Weight : 325.4 g/mol
- Structural Features : The compound features an imidazole ring and an azabicyclo[3.2.1]octane structure that may contribute to its biological properties.
The biological activity of this compound has been linked to several mechanisms:
-
Inhibition of Heme Oxygenase-1 (HO-1) :
- HO-1 is known for its cytoprotective role in normal and cancer cells. Inhibitors of HO-1 can potentially reduce tumor growth and enhance the efficacy of other anticancer therapies.
- Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on HO-1, leading to enhanced apoptosis in cancer cells such as U87MG (glioblastoma) and DU145 (prostate cancer) .
- Cell Cycle Arrest :
Biological Activity Data
The following table summarizes the biological activities and IC50 values related to the compound's mechanisms:
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| HO-1 Inhibition | U87MG | < 8 | |
| KSP Inhibition | Various Cancer Cells | Not specified |
Case Study 1: Anticancer Activity
In a study evaluating novel acetamide-based compounds, this compound was synthesized and tested for its ability to inhibit HO-1 in various cancer cell lines. The results indicated that this compound significantly reduced cell viability in glioblastoma cells, supporting its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the imidazole and azabicyclo structures could enhance the potency of compounds similar to this compound against HO-1 and KSP targets. This research underscores the importance of structural optimization for improving biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Core bicyclic intermediate preparation : Start with 8-azabicyclo[3.2.1]octane derivatives (e.g., exo-8-azabicyclo[3.2.1]octane-3-carbonitrile) and introduce the imidazole moiety via nucleophilic substitution or metal-catalyzed coupling .
Amide bond formation : React the bicyclic intermediate with 4-aminophenylacetamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
- Key Considerations : Optimize reaction stoichiometry and solvent systems (e.g., THF or DMF) to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm bicyclic scaffold connectivity, imidazole substitution, and acetamide functionality. For example, imidazole protons appear as singlets near δ 7.5–8.0 ppm, while bicyclic protons show complex splitting patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670–1680 cm) and amide N–H bonds (~3260 cm) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
Q. What functional groups dictate its reactivity in biological systems?
- Methodological Answer :
- Imidazole ring : Participates in hydrogen bonding and π-π stacking with enzyme active sites (e.g., cytochrome P450 interactions) .
- Bicyclic amide scaffold : Enhances rigidity and target selectivity by mimicking natural alkaloid structures .
- Acetamide group : Modifies solubility and pharmacokinetics; assess via logP measurements or HPLC retention times .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during imidazole incorporation?
- Methodological Answer :
- Catalyst screening : Test copper(I) catalysts (e.g., CuI) or palladium complexes for regioselective imidazole coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like DIPEA reduce acid-mediated side reactions .
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .
Q. What strategies identify biological targets of this compound in complex cellular systems?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from lysates, followed by LC-MS/MS identification .
- Fluorescent tagging : Synthesize a derivative with a fluorophore (e.g., tetrazine-modified analogs) for live-cell imaging and colocalization studies .
- Computational docking : Use AutoDock or Schrödinger Suite to predict interactions with GPCRs or kinases based on bicyclic scaffold topology .
Q. How can contradictory data on its antiproliferative activity across cell lines be resolved?
- Methodological Answer :
- Dose-response profiling : Perform MTT assays across a broad concentration range (1 nM–100 µM) to establish IC variability .
- Metabolic stability testing : Use liver microsomes to assess if differential CYP450 metabolism explains cell-type-specific efficacy .
- Synergy studies : Test combination therapies (e.g., with cisplatin) to identify context-dependent mechanisms .
Q. What computational methods predict its metabolic pathways and toxicity?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast cytochrome P450 interactions, hepatic clearance, and hERG inhibition .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for imidazole and acetamide groups to predict oxidative degradation sites .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma protein binding and bioavailability .
Data Contradiction Analysis
- Example : Conflicting reports on solubility in aqueous vs. organic solvents.
- Resolution :
Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
Dynamic Light Scattering (DLS) : Measure particle size in suspension to detect aggregation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
